3-Nitropropanal

Description

BenchChem offers high-quality 3-Nitropropanal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Nitropropanal including the price, delivery time, and more detailed information at info@benchchem.com.

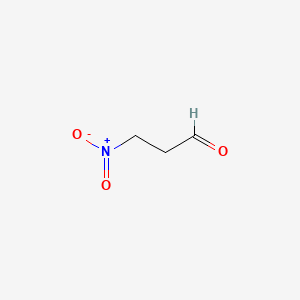

Structure

3D Structure

Properties

IUPAC Name |

3-nitropropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO3/c5-3-1-2-4(6)7/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDNMMFBOBJVNPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00207350 | |

| Record name | Propanal, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58657-26-4 | |

| Record name | Propanal, 3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058657264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanal, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Nitropropanal (CAS number 58657-26-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitropropanal is a reactive aldehyde and a key intermediate in the metabolic pathway of nitro-aliphatic compounds found in various plants and fungi. While not as extensively studied as its oxidized metabolite, 3-nitropropionic acid (3-NPA), 3-nitropropanal holds significant interest due to its position as a direct precursor to this potent mitochondrial toxin. This guide provides a comprehensive technical overview of 3-nitropropanal, including its chemical properties, synthesis, biochemical context, and the well-established mechanism of toxicity associated with its metabolic product, 3-NPA. Detailed experimental protocols and conceptual diagrams are provided to support researchers in the fields of toxicology, neurodegenerative disease, and drug development.

Introduction: The Significance of 3-Nitropropanal

3-Nitropropanal (C₃H₅NO₃) is an aliphatic nitro compound that serves as a critical link in the biotransformation of naturally occurring nitrotoxins.[1] It is primarily recognized as the intermediate in the oxidation of 3-nitropropanol (3-NPOH) to the highly toxic 3-nitropropionic acid (3-NPA).[2][3] The toxicity of 3-NPA is of considerable interest as it is a potent and irreversible inhibitor of succinate dehydrogenase (SDH), a key enzyme in both the Krebs cycle and the mitochondrial electron transport chain.[4][5] This inhibition leads to cellular energy depletion and oxidative stress, providing a valuable chemical model for studying neurodegenerative conditions such as Huntington's disease.[6][7] Understanding the chemistry and biology of 3-nitropropanal is therefore essential for researchers investigating the toxicology of nitro-compounds and the mechanisms of mitochondrial dysfunction.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-nitropropanal is presented below. These properties are primarily predicted values based on its chemical structure.

| Property | Value | Source |

| CAS Number | 58657-26-4 | [8] |

| Molecular Formula | C₃H₅NO₃ | [8] |

| Molecular Weight | 103.08 g/mol | [8] |

| IUPAC Name | 3-nitropropanal | [8] |

| Boiling Point | 202.6 ± 23.0 °C (Predicted) | [9] |

| Density | 1.169 ± 0.06 g/cm³ (Predicted) | [9] |

| pKa | 7.59 ± 0.29 (Predicted) | [9] |

| SMILES | C(C[O-])C=O | [8] |

Synthesis of 3-Nitropropanal

3-Nitropropanal can be synthesized through the nitration of acrolein.[6] This process serves as a key step in the overall synthesis of 3-NPA and its derivatives for research purposes.[6][7]

Conceptual Synthesis Workflow

Caption: Synthesis of 3-Nitropropanal from Acrolein.

Biochemical Context and Metabolic Fate

3-Nitropropanal is a transient but crucial intermediate in the metabolic activation of 3-nitropropanol to the ultimate toxicant, 3-nitropropionic acid.[1] This biotransformation is a critical aspect of the toxicology of nitro-compounds found in certain forage plants.[2][3]

Metabolic Pathway

The in-vivo conversion of 3-nitropropanol involves a two-step oxidation process, primarily occurring in the liver.

-

Oxidation of 3-Nitropropanol: 3-Nitropropanol is oxidized to 3-nitropropanal. This reaction is catalyzed by enzymes such as horse liver alcohol dehydrogenase.[1]

-

Oxidation of 3-Nitropropanal: 3-Nitropropanal is subsequently oxidized to 3-nitropropionic acid.[6][7]

Caption: Metabolic activation of 3-Nitropropanol.

Mechanism of Toxicity: The Role of 3-Nitropropionic Acid

The primary toxicological relevance of 3-nitropropanal lies in its rapid conversion to 3-NPA.[5] 3-NPA is a suicide inhibitor of succinate dehydrogenase (SDH), a critical enzyme of the mitochondrial electron transport chain (Complex II) and the Krebs cycle.[2][4][10]

Signaling Pathway of 3-NPA Induced Cellular Dysfunction

The irreversible inhibition of SDH by 3-NPA triggers a cascade of detrimental cellular events:

-

Inhibition of Cellular Respiration: The blockage of the Krebs cycle and electron transport chain leads to a severe depletion of ATP.[4][5]

-

Generation of Reactive Oxygen Species (ROS): Mitochondrial dysfunction results in the leakage of electrons and the formation of damaging free radicals, leading to oxidative stress.[4][5]

-

Excitotoxicity: The cellular energy deficit makes neurons more susceptible to glutamate-induced excitotoxicity.[5]

-

Apoptosis and Necrosis: The culmination of these insults leads to programmed cell death (apoptosis) or uncontrolled cell death (necrosis).[5]

Caption: Mechanism of 3-NPA induced neurotoxicity.

Analytical Methodologies

The quantification of 3-nitropropanal can be challenging due to its reactivity. Analytical methods are often focused on the more stable and toxicologically significant metabolites, 3-nitropropanol and 3-nitropropionic acid. High-performance liquid chromatography (HPLC) is a commonly employed technique.[11][12]

Experimental Protocol: HPLC-based Quantification of 3-NPA and 3-NPOH

This protocol is adapted from methods used for the analysis of 3-NPA and 3-NPOH in biological matrices and plant extracts.[11][12]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV or mass spectrometry (MS/MS) detector.[11]

-

Column: Reversed-phase C18 column.

-

Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at an appropriate wavelength (e.g., 210 nm) or MS/MS for higher sensitivity and specificity.[11]

Procedure:

-

Sample Preparation:

-

For biological samples (e.g., plasma), perform a protein precipitation step using a solvent like acetonitrile, followed by centrifugation.

-

For plant material, perform an extraction with a suitable solvent system (e.g., methanol/water), followed by filtration.

-

-

Standard Curve Generation: Prepare a series of standard solutions of 3-NPA and 3-NPOH of known concentrations in the mobile phase to create a calibration curve.

-

Injection: Inject a fixed volume of the prepared sample and standards onto the HPLC system.

-

Data Analysis: Quantify the amount of 3-NPA and 3-NPOH in the sample by comparing their peak areas or signal intensities to the calibration curve.

Research Applications and Future Directions

While 3-nitropropanal is primarily viewed as a metabolic intermediate, its role in the synthesis of 3-NPA derivatives makes it a compound of interest for researchers developing tools to study mitochondrial dysfunction and neurodegeneration.[6] Future research could focus on:

-

Developing sensitive and specific analytical methods for the direct quantification of 3-nitropropanal in biological systems.

-

Investigating the direct biological effects of 3-nitropropanal, independent of its conversion to 3-NPA.

-

Exploring the potential of 3-nitropropanal as a reactive handle for the development of chemical probes to study cellular processes.

Conclusion

3-Nitropropanal is a chemically reactive and biologically significant molecule that sits at the crossroads of the metabolism of naturally occurring nitrotoxins. Its rapid conversion to the potent mitochondrial toxin 3-nitropropionic acid underscores its importance in the field of toxicology. A thorough understanding of the properties and reactivity of 3-nitropropanal is crucial for researchers investigating the mechanisms of mitochondrial dysfunction and for the development of potential therapeutic strategies for related neurodegenerative diseases.

References

-

Progress on 3-Nitropropionic Acid Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

3-Nitropropionic acid. (n.d.). In Wikipedia. Retrieved from [Link]

-

Synthetic procedures for the synthesis of 3-nitropropanoic acid. (n.d.). ResearchGate. Retrieved from [Link]

-

3-Nitropropanal | C3H5NO3 | CID 6453675. (n.d.). PubChem. Retrieved from [Link]

-

(PDF) 3-Nitropropionic Acid and Similar Nitrotoxins. (n.d.). ResearchGate. Retrieved from [Link]

-

3-Nitropropionic Acid as a Tool to Study the Mechanisms Involved in Huntington's Disease: Past, Present and Future. (n.d.). PubMed Central. Retrieved from [Link]

-

Toxicity and Metabolism of the Conjugates of 3-nitropropanol and 3-nitropropionic Acid in Forages Poisonous to Livestock. (n.d.). PubMed. Retrieved from [Link]

-

Toxicity and Metabolism of the Conjugates of 3-Nitropropanol and 3-Nitropropionic Acid in Forages Poisonous to Livestock. (n.d.). ACS Publications. Retrieved from [Link]

-

3-Nitro-1-propanol | C3H7NO3 | CID 32832. (n.d.). PubChem. Retrieved from [Link]

-

3-nitropropionic acid inhibition of succinate dehydrogenase (complex II) activity in cultured Chinese hamster ovary cells: antagonism by L-carnitine. (n.d.). PubMed. Retrieved from [Link]

-

Analysis of 3‐nitropropionic acid in Fabaceae plants by HPLC‐MS/MS. (2022). PubMed Central. Retrieved from [Link]

-

3-Nitropropionic acid inhibition of succinate dehydrogenase (complex II) activity in cultured Chinese hamster ovary cells: Antagonism by L-carnitine. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of 3-Nitropropanol Homologues. (n.d.). ResearchGate. Retrieved from [Link]

-

The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection. (n.d.). ResearchGate. Retrieved from [Link]

-

Quantitative Determination of 3-nitropropionic Acid and 3-nitropropanol in Plasma by HPLC. (n.d.). Europe PMC. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Toxicity and metabolism of the conjugates of 3-nitropropanol and 3-nitropropionic acid in forages poisonous to livestock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 3-Nitropropionic acid - Wikipedia [en.wikipedia.org]

- 5. 3-Nitropropionic Acid as a Tool to Study the Mechanisms Involved in Huntington’s Disease: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. 3-Nitropropanal | C3H5NO3 | CID 6453675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-Nitropropanal | 58657-26-4 [chemicalbook.com]

- 10. 3-nitropropionic acid inhibition of succinate dehydrogenase (complex II) activity in cultured Chinese hamster ovary cells: antagonism by L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analysis of 3‐nitropropionic acid in Fabaceae plants by HPLC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative determination of 3-nitropropionic acid and 3-nitropropanol in plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Nitropropanal: Synthesis, Reactivity, and Biological Significance

Abstract

This technical guide provides a comprehensive overview of 3-Nitropropanal, a pivotal aliphatic nitro compound. While its direct therapeutic applications are not extensively documented, its significance lies in its role as a versatile synthetic intermediate and its metabolic relationship to the potent mitochondrial toxin, 3-nitropropionic acid (3-NPA). This document delves into the chemical and physical properties of 3-Nitropropanal, detailed synthetic protocols, its chemical reactivity, and its toxicological implications, particularly in the context of drug development and neuroscience research. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of this important molecule.

Introduction

3-Nitropropanal (C₃H₅NO₃) is a bifunctional organic molecule containing both a nitro group and an aldehyde functional group. Its molecular weight is 103.08 g/mol .[1] This unique combination of functional groups makes it a valuable building block in organic synthesis. However, its primary significance in the biomedical field is as the immediate precursor to 3-nitropropionic acid (3-NPA), a well-known and extensively studied neurotoxin.[2] Understanding the properties and reactivity of 3-Nitropropanal is therefore crucial for researchers studying the mechanisms of neurodegeneration induced by 3-NPA, as well as for those exploring the synthetic utility of nitro compounds in medicinal chemistry.

Nitro compounds, in general, represent a diverse class of molecules with a wide array of biological activities, including antimicrobial, anticancer, and antiparasitic effects.[3][4] The electron-withdrawing nature of the nitro group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. While the nitro group can be a pharmacophore, it is also often considered a toxicophore, necessitating a thorough understanding of its metabolic fate.

Physicochemical Properties of 3-Nitropropanal

A summary of the key physicochemical properties of 3-Nitropropanal is presented in the table below. These properties are essential for its handling, storage, and application in synthetic and analytical procedures.

| Property | Value | Source |

| Molecular Formula | C₃H₅NO₃ | [1] |

| Molecular Weight | 103.08 g/mol | [1] |

| IUPAC Name | 3-nitropropanal | [1] |

| CAS Number | 58657-26-4 | [1] |

| Boiling Point (Predicted) | 202.6 ± 23.0 °C | |

| Density (Predicted) | 1.169 ± 0.06 g/cm³ | |

| pKa (Predicted) | 7.59 ± 0.29 |

Synthesis of 3-Nitropropanal

The primary and most referenced method for the synthesis of 3-Nitropropanal is through the Michael addition of a nitrite source to acrolein. This reaction leverages the electrophilic nature of the α,β-unsaturated aldehyde, acrolein.

Synthesis from Acrolein: A Step-by-Step Protocol

This protocol is based on established synthetic routes for the preparation of 3-nitropropanoic acid, for which 3-Nitropropanal is a key intermediate.[2]

Materials:

-

Acrolein

-

Sodium nitrite (NaNO₂)

-

Phthalic acid

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium nitrite and phthalic acid in water. Cool the solution in an ice bath.

-

Addition of Acrolein: Slowly add acrolein to the cooled solution via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C throughout the addition. The slow addition and cooling are critical to control the exothermic reaction and prevent polymerization of acrolein.

-

Reaction Time: After the addition is complete, allow the reaction mixture to stir at a low temperature for several hours, followed by stirring at room temperature overnight to ensure the reaction goes to completion.

-

Workup: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with diethyl ether multiple times. The ether extracts will contain the 3-Nitropropanal.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield crude 3-Nitropropanal.

-

Purification (Optional): The crude product can be further purified by distillation under reduced pressure.

Caption: Synthesis of 3-Nitropropanal from Acrolein.

Chemical Reactivity and Synthetic Utility

The reactivity of 3-Nitropropanal is dictated by its two functional groups: the aldehyde and the nitro group. This dual functionality makes it a versatile intermediate in organic synthesis.

Oxidation to 3-Nitropropionic Acid (3-NPA)

The aldehyde group of 3-Nitropropanal can be readily oxidized to a carboxylic acid, yielding 3-nitropropionic acid. This transformation is of significant biological interest as 3-NPA is a potent and irreversible inhibitor of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain.

Experimental Protocol: Oxidation of 3-Nitropropanal

Materials:

-

3-Nitropropanal

-

Potassium permanganate (KMnO₄) or other suitable oxidizing agent

-

Acetone or other suitable solvent

-

Dilute sulfuric acid

-

Sodium bisulfite

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Dissolve 3-Nitropropanal in a suitable solvent such as acetone in a round-bottom flask and cool in an ice bath.

-

Addition of Oxidant: Slowly add a solution of potassium permanganate in water to the cooled solution with vigorous stirring. The reaction is exothermic and should be controlled.

-

Quenching: After the reaction is complete (monitored by TLC), quench the excess permanganate by adding a solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

-

Acidification and Extraction: Acidify the mixture with dilute sulfuric acid and extract the aqueous layer multiple times with ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-nitropropionic acid.

Reduction to 3-Nitropropanol

The aldehyde can be selectively reduced to a primary alcohol to form 3-Nitropropanol using mild reducing agents like sodium borohydride.

Reduction of the Nitro Group

The nitro group can be reduced to an amine, providing a route to 3-aminopropanal or, if the aldehyde is protected or reduced first, 3-aminopropanol. This transformation opens up possibilities for the synthesis of various nitrogen-containing compounds.

Role as a Building Block in Drug Discovery

While direct applications are limited, 3-Nitropropanal serves as a valuable scaffold. The nitroalkane moiety can be used in various C-C bond-forming reactions, such as the Henry (nitroaldol) reaction, making it a useful building block for the synthesis of more complex bioactive molecules.[3] The ability to convert the nitro group into other functionalities further enhances its synthetic utility.

Caption: Key Reactions of 3-Nitropropanal.

Biological Significance and Toxicology

The primary toxicological relevance of 3-Nitropropanal stems from its in vivo oxidation to 3-NPA.

Metabolic Conversion to 3-NPA

In biological systems, 3-Nitropropanal is an intermediate in the metabolic conversion of 3-Nitropropanol to 3-NPA, a process catalyzed by alcohol and aldehyde dehydrogenases.

Mechanism of 3-NPA Toxicity

3-NPA exerts its toxic effects by irreversibly inhibiting succinate dehydrogenase, a key enzyme in both the Krebs cycle and the electron transport chain. This inhibition leads to:

-

ATP Depletion: Disruption of cellular energy production.

-

Excitotoxicity: Increased levels of extracellular glutamate.

-

Oxidative Stress: Generation of reactive oxygen species (ROS).

These cellular events ultimately lead to neuronal cell death, and 3-NPA is widely used as a chemical model to induce Huntington's disease-like symptoms in animal models.

Caption: Metabolic activation and toxicity pathway.

Analytical Methods

The analysis of 3-Nitropropanal is often performed in conjunction with its alcohol and acid analogs.

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with UV detection is a common method for the quantification of 3-Nitropropanal and related compounds.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the identification and quantification of 3-Nitropropanal, particularly after derivatization to improve its volatility and thermal stability.

Safety and Handling

Given its relationship to toxic compounds and its own reactive nature, 3-Nitropropanal should be handled with appropriate safety precautions. The safety data for the closely related 3-Nitropropanol indicates that it can be toxic if swallowed and may cause skin and eye irritation.[5] Similar precautions should be taken for 3-Nitropropanal.

-

Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated fume hood.

-

Storage: Store in a cool, dry place away from oxidizing agents.

-

Disposal: Dispose of in accordance with local regulations for chemical waste.

Conclusion

3-Nitropropanal is a molecule of significant interest due to its dual nature as a versatile synthetic intermediate and a key player in the toxicology of 3-nitropropionic acid. A thorough understanding of its synthesis, reactivity, and metabolic fate is essential for researchers in organic synthesis, medicinal chemistry, and neurotoxicology. While not a therapeutic agent itself, its role as a building block and its connection to a major neurotoxin underscore its importance in the broader landscape of chemical and biomedical research.

References

-

PubChem. (n.d.). 3-Nitropropanal. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic procedures for the synthesis of 3-nitropropanoic acid. Retrieved from [Link]

-

MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 723. Retrieved from [Link]

-

PubChem. (n.d.). 3-Nitropropanal. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Nitro-1-propanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Frontiers Media S.A. (n.d.). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. In Frontiers in Chemistry. Retrieved from [Link]

-

MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 723. Retrieved from [Link]

-

ResearchGate. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Natural Occurrence of Aliphatic Nitro Compounds in Plants: The Central Role of 3-Nitropropanoic Acid and the Putative Involvement of 3-Nitropropanal

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, toxicology, and analysis of aliphatic nitro compounds in the plant kingdom, with a primary focus on the well-documented neurotoxin, 3-nitropropionic acid (3-NPA). While direct evidence for the accumulation of 3-nitropropanal in plants is scarce, this guide posits its likely role as a transient, yet crucial, intermediate in the biosynthesis of 3-NPA and its alcohol counterpart, 3-nitropropanol (3-NPOH). We will delve into the molecular mechanisms of 3-NPA toxicity, its ecological significance as a plant defense compound, and its utility as a tool in modeling neurodegenerative diseases. Furthermore, this guide presents detailed, field-proven methodologies for the extraction and quantification of these toxins from plant matrices, providing a valuable resource for researchers in toxicology, natural product chemistry, and drug discovery.

Introduction: The Enigmatic Presence of Aliphatic Nitro Compounds in Flora

The plant kingdom is a vast repository of secondary metabolites, many of which possess potent biological activities. Among these are the aliphatic nitro compounds, a class of toxins whose presence has been documented in a diverse range of plant species and is often associated with significant toxicity to herbivores. The most prominent and extensively studied of these is 3-nitropropionic acid (3-NPA), a powerful and irreversible inhibitor of mitochondrial respiration.[1][2]

3-NPA is frequently accompanied by its reduced form, 3-nitropropanol (3-NPOH), particularly in leguminous plants.[3][4] The biosynthesis of these compounds within plants is a subject of ongoing research, but it is widely hypothesized to proceed through a series of enzymatic steps. Central to this proposed pathway is the aldehyde intermediate, 3-nitropropanal. Although its high reactivity likely precludes its accumulation to easily detectable levels, its existence as a transient species is a biochemical necessity for the interconversion of the alcohol (3-NPOH) and the carboxylic acid (3-NPA). This guide, therefore, explores the world of these plant-derived nitro-toxins through the lens of the well-documented 3-NPA, while continually referencing the probable, yet elusive, role of 3-nitropropanal.

Occurrence and Distribution: A Toxin Primarily of the Legume Family

The production of 3-NPA and its derivatives is not ubiquitous in the plant kingdom but is notably concentrated within the family Fabaceae (Leguminosae).[5][6] Several genera within this family are well-documented producers of these toxins, which often serve as a chemical defense mechanism.[7][8] These compounds can be found in various parts of the plant, including the leaves, stems, and roots.[5][9]

In many instances, 3-NPA is not present in its free acid form but rather as a glucose ester or a glycoside of 3-nitropropanol, such as miserotoxin.[5][7] These conjugated forms are generally less toxic but can be readily hydrolyzed to release the active 3-NPA upon ingestion by animals, particularly in the rumen of livestock.[7][10]

| Plant Species | Family | Reported 3-NPA Concentration (dry weight) | Reference(s) |

| Securigera varia (Crown Vetch) | Fabaceae | 0.5–1.0 g/100 g | [5][11] |

| Astragalus species (Milk Vetch) | Fabaceae | Varies significantly by species | [9][12] |

| Indigofera species | Fabaceae | Toxin presence confirmed | [5][12] |

| Lotus species (Trefoil) | Fabaceae | Trace quantities to significant levels | [5][11] |

| Hippocrepis species | Fabaceae | Toxin presence confirmed | [5][9] |

| Scorpiurus species | Fabaceae | Toxin presence confirmed | [5][9] |

| Anthyllis vulneraria (Kidney Vetch) | Fabaceae | Typically low, but high-level occurrences noted | [5] |

| Hiptage madablota | Malpighiaceae | Toxin presence confirmed | [5] |

| Corynocarpus laevigatus | Corynocarpaceae | Toxin presence confirmed | [5] |

It is also noteworthy that some researchers propose that the 3-NPA found in these plants may, in fact, be produced by endophytic fungi living in a symbiotic relationship with the plant.[8] This hypothesis suggests that the plant may serve as an accumulator of the fungal-produced toxin.

The Biosynthetic Pathway and the Central Role of 3-Nitropropanal

While the complete enzymatic pathway for 3-NPA biosynthesis in plants remains to be fully elucidated, a plausible route has been proposed. It is believed to start from primary metabolites and proceed through a series of oxidation and modification steps. The aldehyde, 3-nitropropanal, is a key hypothetical intermediate in this process.

Caption: Proposed biosynthetic pathway of 3-NPA in plants.

This proposed pathway highlights the central, albeit transient, role of 3-nitropropanal as the chemical nexus between the alcohol and carboxylic acid forms of the toxin. The interconversion between 3-NPOH and 3-NPAld, and the subsequent oxidation to 3-NPA, are likely mediated by dehydrogenase enzymes.

Mechanism of Toxicity: A Saboteur of Cellular Respiration

The toxicity of 3-NPA stems from its remarkable structural similarity to succinate, a key intermediate in the citric acid cycle. This similarity allows 3-NPA to act as a "suicide inhibitor" of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain.[1][6][13]

The mechanism proceeds as follows:

-

Succinate dehydrogenase binds to 3-NPA instead of its natural substrate, succinate.

-

The enzyme attempts to oxidize 3-NPA, leading to the formation of a highly reactive intermediate.

-

This intermediate covalently binds to a flavin cofactor within the enzyme's active site.[13]

-

This covalent modification results in the irreversible inactivation of the enzyme.

The downstream consequences of this inhibition are catastrophic for the cell, particularly for neurons which have high energy demands:

-

Disruption of the Citric Acid Cycle and Electron Transport Chain: The flow of electrons is halted, crippling the cell's primary energy-generating machinery.

-

ATP Depletion: The synthesis of adenosine triphosphate (ATP), the cell's energy currency, is severely reduced.[13][14]

-

Oxidative Stress: The dysfunctional mitochondria begin to leak electrons, leading to the formation of damaging reactive oxygen species (ROS).[14]

This cascade of events ultimately leads to cellular dysfunction and death, with a pronounced effect on the basal ganglia of the brain.[2] This specific neurotoxicity has led to the widespread use of 3-NPA in animal models to study the pathology of neurodegenerative conditions such as Huntington's disease.[1][15]

Caption: Mechanism of 3-NPA-induced neurotoxicity.

Analytical Methodologies: Detecting the Invisible Threat

The accurate detection and quantification of 3-NPA in plant tissues are critical for both toxicological assessment and phytochemical research. Methodologies have evolved from less specific colorimetric assays to highly sensitive and specific chromatographic techniques.[5][16] Modern high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this analysis.[5][11]

Experimental Protocol: Quantification of 3-NPA in Plant Material via HPLC-MS/MS

This protocol is a self-validating system, incorporating an internal standard to account for matrix effects and variations in extraction efficiency.

1. Sample Preparation and Extraction: a. Lyophilize (freeze-dry) the plant material (e.g., leaves, stems) to a constant weight. b. Grind the dried tissue into a fine, homogenous powder using a mortar and pestle or a ball mill. c. Accurately weigh approximately 100 mg of the powdered sample into a 2 mL microcentrifuge tube. d. Add 1 mL of an extraction solvent (e.g., 80:20 methanol:water) containing a known concentration of an appropriate internal standard (e.g., a stable isotope-labeled 3-NPA). e. Vortex the mixture vigorously for 1 minute. f. Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature. g. Centrifuge the sample at 14,000 x g for 10 minutes. h. Carefully transfer the supernatant to a new tube. For cleaner samples, pass the supernatant through a 0.22 µm syringe filter. i. The resulting extract is now ready for HPLC-MS/MS analysis.

2. HPLC-MS/MS Analysis: a. Instrumentation: Utilize a UHPLC system coupled to a triple quadrupole or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.[11] b. Chromatographic Separation:

- Column: A C8 or C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is typically used.[5]

- Mobile Phase A: 0.1% Formic acid in water.

- Mobile Phase B: 0.1% Formic acid in acetonitrile.

- Gradient: A typical gradient would run from 5% B to 95% B over several minutes to elute 3-NPA and separate it from other matrix components.

- Flow Rate: 0.3 mL/min.

- Injection Volume: 5 µL. c. Mass Spectrometry Detection:

- Ionization Mode: Negative ESI is preferred for detecting the deprotonated [M-H]⁻ ion of 3-NPA.

- Detection Mode: Multiple Reaction Monitoring (MRM) for triple quadrupole instruments.

- MRM Transitions: Monitor the transition from the precursor ion of 3-NPA to a specific product ion, and a similar transition for the internal standard. This provides high specificity and selectivity. d. Quantification:

- Generate a calibration curve using standards of known 3-NPA concentrations.

- Calculate the ratio of the peak area of the 3-NPA to the peak area of the internal standard.

- Determine the concentration of 3-NPA in the sample by interpolating this ratio on the calibration curve.

A [label="Plant Tissue Sampling"];

B [label="Lyophilization & Grinding"];

C [label="Extraction with\nInternal Standard"];

D [label="Centrifugation & Filtration"];

E [label="HPLC Separation"];

F [label="ESI-MS/MS Detection"];

G [label="Data Analysis &\nQuantification"];

A -> B -> C -> D -> E -> F -> G;

}

Caption: Workflow for 3-NPA analysis in plant tissues.

Conclusion and Future Perspectives

3-Nitropropionic acid stands as a significant and potent neurotoxin naturally occurring in a specific subset of the plant kingdom, primarily within the Fabaceae family. Its mechanism of action, the irreversible inhibition of succinate dehydrogenase, is well-characterized and provides a powerful tool for studying mitochondrial dysfunction and neurodegeneration. While its biosynthetic precursor, 3-nitropropanal, has not been isolated as a stable product from plants, its role as a key intermediate is strongly supported by biochemical principles.

Future research should be directed towards several key areas:

-

Elucidation of the Biosynthetic Pathway: The use of modern transcriptomic and metabolomic techniques could identify the specific genes and enzymes responsible for 3-NPA synthesis in plants. This would definitively confirm or refute the role of 3-nitropropanal.

-

Role of Endophytes: Further investigation is needed to clarify the contribution of endophytic fungi to the accumulation of 3-NPA in host plants.

-

Therapeutic Applications: A deeper understanding of 3-NPA's toxicodynamics can aid in the development of novel therapeutic strategies for diseases involving mitochondrial impairment.

This guide has provided a framework for understanding the occurrence, activity, and analysis of these fascinating natural toxins, laying the groundwork for future scientific inquiry.

References

-

Takács, O., et al. (2022). Analysis of 3‐nitropropionic acid in Fabaceae plants by HPLC‐MS/MS. Phytochemical Analysis, 33(8), 1205-1213. [Link][5][11]

-

Wikipedia. (n.d.). 3-Nitropropionic acid. Retrieved from [Link][13]

-

Giammona, D. A., & Carr, G. (2013). The biochemistry of the metabolic poison propionate 3-nitronate and its conjugate acid, 3-nitropropionate. IUBMB Life, 65(10), 832-839. [Link][7]

-

Salem, M. A. (2017). An investigation of the occurrence of 3-Nitroprpoionic acid in some Leguminosae plants in the south east of Libya. ResearchGate. [Link][9]

-

MDPI. (2023). Progress on 3-Nitropropionic Acid Derivatives. MDPI. [Link][1]

-

Chomcheon, P., et al. (2005). 3-Nitropropionic Acid (3-NPA), a Potent Antimycobacterial Agent from Endophytic Fungi: Is 3-NPA in Some Plants Produced by Endophytes? ResearchGate. [Link][8]

-

Ludolph, A. C., et al. (1991). 3-Nitropropionic Acid - Exogenous Animal Neurotoxin and Possible Human Striatal Toxin. Canadian Journal of Neurological Sciences, 18(4), 492-498. [Link][2]

-

Majak, W., & Pass, M. A. (2005). Toxicity and Metabolism of the Conjugates of 3-Nitropropanol and 3-Nitropropionic Acid in Forages Poisonous to Livestock. Journal of Agricultural and Food Chemistry, 53(19), 7435-7441. [Link][12]

-

Singh, S., et al. (2023). An Overview of the Pathophysiological Mechanisms of 3-Nitropropionic Acid (3-NPA) as a Neurotoxin in a Huntington's Disease Model and Its Relevance to Drug Discovery and Development. PubMed, 13(2), 163. [Link][14]

-

Anderson, R. C., & Rasmussen, M. A. (1993). Metabolism of the plant toxins nitropropionic acid and nitropropanol by ruminal microorganisms. Applied and Environmental Microbiology, 59(9), 3058-3063. [Link][3]

-

van Kan, J. A. L., et al. (2020). Red light imaging for programmed cell death visualization and quantification in plant–pathogen interactions. WUR eDepot. [Link][10]

-

Cooke, A. R. (1955). Spectrophotometric Determination of 3-Nitropropanoic Acid in Biological Extracts. Analytical Chemistry, 27(9), 1401-1403. [Link][16]

-

Beal, M. F., et al. (2009). 3-Nitropropionic Acid as a Tool to Study the Mechanisms Involved in Huntington's Disease: Past, Present and Future. PubMed Central. [Link][15]

-

Tang, Y., et al. (2019). How Fungi Biosynthesize 3-Nitropropanoic Acid: the Simplest yet Lethal Mycotoxin. ACS Central Science, 5(3), 444-451. [Link][17]

-

Williams, M. C., & James, L. F. (1976). Toxicity of Nitro-containing Astragalus to Sheep and Chicks. Journal of Range Management, 29(2), 165-167. [Link][18]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 3-Nitropropionic Acid - Exogenous Animal Neurotoxin and Possible Human Striatal Toxin | Canadian Journal of Neurological Sciences | Cambridge Core [cambridge.org]

- 3. journals.asm.org [journals.asm.org]

- 4. 3-Nitropropanol | 25182-84-7 | Benchchem [benchchem.com]

- 5. Analysis of 3‐nitropropionic acid in Fabaceae plants by HPLC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fabaceae - Wikipedia [en.wikipedia.org]

- 7. The biochemistry of the metabolic poison propionate 3-nitronate and its conjugate acid, 3-nitropropionate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. edepot.wur.nl [edepot.wur.nl]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 3-Nitropropionic acid - Wikipedia [en.wikipedia.org]

- 14. An Overview of the Pathophysiological Mechanisms of 3-Nitropropionic Acid (3-NPA) as a Neurotoxin in a Huntington's Disease Model and Its Relevance to Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 3-Nitropropionic Acid as a Tool to Study the Mechanisms Involved in Huntington’s Disease: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. How Fungi Biosynthesize 3-Nitropropanoic Acid: the Simplest yet Lethal Mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. repository.arizona.edu [repository.arizona.edu]

An In-depth Technical Guide to the Toxicological Profile of 3-Nitropropanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitropropanal is an aliphatic nitro compound that holds toxicological significance primarily as a metabolic precursor to the potent mitochondrial toxin, 3-nitropropionic acid (3-NPA). While not as extensively studied as its oxidized metabolite, the toxicological profile of 3-nitropropanal is intrinsically linked to its biotransformation into 3-NPA. This guide provides a comprehensive overview of the current understanding of 3-nitropropanal, focusing on its metabolism, the mechanism of toxicity of its active metabolite, and the resulting pathophysiological consequences. This document is intended to serve as a technical resource for professionals in toxicology, pharmacology, and drug development.

Metabolic Activation: The Gateway to Toxicity

The toxicity of 3-nitropropanal is not inherent to the molecule itself but is realized upon its metabolic conversion. In biological systems, 3-nitropropanal is readily oxidized to 3-nitropropionic acid (3-NPA) by aldehyde dehydrogenase. This metabolic activation is a critical event, as 3-NPA is a well-characterized and potent toxin.

This rapid conversion means that exposure to 3-nitropropanal leads to the same toxicological outcomes as direct exposure to 3-NPA. Therefore, understanding the toxicological profile of 3-nitropropanal necessitates a deep dive into the mechanisms of 3-NPA toxicity.

The Toxicological Profile of 3-Nitropropionic Acid (3-NPA)

3-NPA is a naturally occurring mycotoxin produced by various fungi, particularly of the Aspergillus and Arthrinium genera, and is also found in certain leguminous plants.[1][2] It has been implicated in numerous cases of poisoning in both humans and livestock, often through the consumption of contaminated food sources like moldy sugarcane.[1][3][4]

Mechanism of Action: A Potent Mitochondrial Toxin

The primary mechanism of 3-NPA's toxicity is the irreversible inhibition of succinate dehydrogenase (SDH), a key enzyme in both the citric acid cycle and the mitochondrial electron transport chain (Complex II).[1][5][6] This inhibition occurs through a "suicide" mechanism where 3-NPA, structurally similar to the enzyme's natural substrate succinate, binds to the active site and permanently inactivates the enzyme.[5][6]

The inhibition of SDH has profound and detrimental effects on cellular metabolism:

-

Disruption of the Citric Acid Cycle: The conversion of succinate to fumarate is blocked, leading to a halt in the citric acid cycle.

-

Impaired Cellular Respiration: As a component of the electron transport chain, the inactivation of SDH disrupts the flow of electrons, leading to a severe reduction in ATP synthesis.[3][6]

-

Energy Depletion: The compromised ATP production results in a cellular energy crisis, which is particularly damaging to tissues with high energy demands, such as the brain and heart.[3][6][7]

-

Oxidative Stress: The dysfunctional electron transport chain leads to the leakage of electrons and the generation of reactive oxygen species (ROS), causing significant oxidative stress.[6]

Pathophysiological Consequences

The cellular damage initiated by 3-NPA manifests in a range of clinical signs and symptoms. Mild cases of poisoning may present with nausea, vomiting, and abdominal pain.[5][8] However, severe intoxication can lead to devastating neurological and cardiac effects.

Neurotoxicity: The central nervous system is a primary target of 3-NPA toxicity. The striatum, a region of the brain crucial for motor control, is particularly vulnerable.[1][9] The neurodegeneration observed in 3-NPA poisoning bears a striking resemblance to that seen in Huntington's disease, making 3-NPA a valuable tool in experimental models of this neurodegenerative disorder.[1][3][9] Symptoms can include dystonia (involuntary muscle contractions), encephalopathy, coma, and in severe cases, death.[4][8]

Cardiotoxicity: Recent studies have highlighted the significant cardiotoxic effects of 3-NPA.[3][7] The toxin can cause diffuse swelling of cardiomyocytes, coagulative contraction band necrosis, and in chronic exposures, atrial thrombosis and cardiac mineralization.[3][7] This cardiac damage is a direct consequence of SDH inhibition in heart mitochondria and is a major contributor to the mortality associated with 3-NPA poisoning.[3][7]

Methemoglobinemia: The nitro group of 3-NPA and its metabolites can lead to the oxidation of hemoglobin to methemoglobin, a form that is unable to bind and transport oxygen effectively.[10] This condition, known as methemoglobinemia, results in a bluish discoloration of the skin (cyanosis) and can cause oxygen starvation (anoxia) in tissues.[10]

Clinical and Veterinary Significance

Poisoning with 3-NPA, and by extension 3-nitropropanal, is a serious health concern. Outbreaks in humans have been linked to the consumption of moldy sugarcane in China, resulting in significant morbidity and mortality.[1][11] In livestock, poisoning can occur from the ingestion of forages containing 3-nitropropanol or 3-NPA, such as certain species of Astragalus (milkvetch).[12][13] In ruminants, the microbial population of the rumen can play a role in both the release of the free toxins from their glycoside forms and in their detoxification.[12][14]

Analytical Methodologies

The detection and quantification of 3-nitropropanal and its metabolites are crucial for diagnosing poisoning and for research purposes. Due to the rapid conversion of 3-nitropropanal to 3-NPA, analytical methods typically focus on the detection of 3-NPA in biological samples such as plasma, urine, and cerebrospinal fluid.[8][15]

High-performance liquid chromatography (HPLC) is a commonly employed technique for the separation and determination of 3-NPA and its precursor, 3-nitropropanol.[15][16] More advanced methods, such as liquid chromatography-mass spectrometry (LC-MS), offer higher sensitivity and specificity, enabling comprehensive metabolomics studies to map the metabolic impacts of 3-NPA intoxication.[8][11]

Experimental Protocols

Quantification of 3-Nitropropionic Acid in Plasma by HPLC

This protocol provides a general framework for the analysis of 3-NPA in plasma samples.

1. Sample Preparation:

- To 1 mL of plasma, add a suitable internal standard.

- Precipitate proteins by adding 2 mL of ice-cold acetonitrile.

- Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.

- Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in 100 µL of the mobile phase.

2. HPLC Analysis:

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

- Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and methanol (e.g., 95:5 v/v).

- Flow Rate: 1.0 mL/min.

- Injection Volume: 20 µL.

- Detection: UV detector set at an appropriate wavelength (e.g., 210 nm).

3. Quantification:

- Construct a calibration curve using standard solutions of 3-NPA of known concentrations.

- Calculate the concentration of 3-NPA in the plasma sample by comparing its peak area to the calibration curve.

Visualizations

Metabolic Pathway of 3-Nitropropanal to 3-Nitropropionic Acid

Caption: Metabolic oxidation of 3-Nitropropanal to 3-Nitropropionic Acid.

Experimental Workflow for 3-NPA Analysis

Caption: Workflow for the analysis of 3-NPA in plasma by HPLC.

Conclusion

The toxicological profile of 3-nitropropanal is defined by its rapid metabolic conversion to the potent mitochondrial toxin, 3-nitropropionic acid. The irreversible inhibition of succinate dehydrogenase by 3-NPA triggers a cascade of detrimental cellular events, including energy depletion and oxidative stress, leading to significant neurotoxicity and cardiotoxicity. A thorough understanding of this metabolic activation and the subsequent molecular mechanisms of toxicity is essential for the diagnosis and management of poisonings, as well as for the utilization of 3-NPA as a tool in neurodegenerative disease research.

References

-

Wikipedia. 3-Nitropropionic acid. [Link]

-

ResearchGate. History of 3-Nitropropionic Acid. [Link]

-

National Institutes of Health. Mitochondrial Toxin 3-Nitropropionic Acid Induces Cardiac and Neurotoxicity Differentially in Mice - PMC. [Link]

-

PubMed. Mitochondrial Toxin 3-nitropropionic Acid Induces Cardiac and Neurotoxicity Differentially in Mice. [Link]

-

PubMed. Toxicity and Metabolism of the Conjugates of 3-nitropropanol and 3-nitropropionic Acid in Forages Poisonous to Livestock. [Link]

-

PubMed Central. Fatal 3-Nitropropionic Acid Poisoning after Consuming Coconut Water. [Link]

-

Agency for Toxic Substances and Disease Registry. Toxicological Profile for Nitrophenols. [Link]

-

ResearchGate. Toxicity and Metabolism of the Conjugates of 3-Nitropropanol and 3-Nitropropionic Acid in Forages Poisonous to Livestock | Request PDF. [Link]

-

PubMed. 3-Nitropropionic acid: a mitochondrial toxin to uncover physiopathological mechanisms underlying striatal degeneration in Huntington's disease. [Link]

-

PubMed. Absorption of 3-nitropropanol (miserotoxin aglycone) from the compound stomach of cattle. [Link]

-

PubMed. A pioneer study on human 3-nitropropionic acid intoxication: Contributions from metabolomics. [Link]

-

PubChem. 3-Nitro-1-propanol | C3H7NO3 | CID 32832. [Link]

-

PubChem. 3-Nitropropanal | C3H5NO3 | CID 6453675. [Link]

-

ResearchGate. Synthetic procedures for the synthesis of 3-nitropropanoic acid.. [Link]

-

PubMed. Quantitative Determination of 3-nitropropionic Acid and 3-nitropropanol in Plasma by HPLC. [Link]

-

ResearchGate. The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection | Request PDF. [Link]

-

Oslo University Hospital Research. Global metabolomics reveals severe 3-nitropropionic acid intoxication in a Norwegian patient. [Link]

-

Agency for Toxic Substances and Disease Registry. 6. ANALYTICAL METHODS. [Link]

-

ResearchGate. Synthesis of 3-Nitropropanol Homologues | Request PDF. [Link]

-

PubMed. The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection. [Link]

-

Florida State University. DETOXIFICATION OF THE METABOLIC TOXIN PROPIONATE-3-NITRONATE BY FUNGAL NITRONATE MONOOXYGENASE Kevin Francis‡, Shirley Nishino. [Link]

-

Environmental Protection Agency. Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC), part of Test Methods for Evaluatin. [Link]

-

PubMed. Toxicity and metabolism of nitroalkanes and substituted nitroalkanes. [Link]

-

PubMed. The biochemistry of the metabolic poison propionate 3-nitronate and its conjugate acid, 3-nitropropionate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Mitochondrial Toxin 3-Nitropropionic Acid Induces Cardiac and Neurotoxicity Differentially in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fatal 3-Nitropropionic Acid Poisoning after Consuming Coconut Water - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Nitropropionic acid - Wikipedia [en.wikipedia.org]

- 6. 3-Nitropropanol | 25182-84-7 | Benchchem [benchchem.com]

- 7. Mitochondrial toxin 3-nitropropionic acid induces cardiac and neurotoxicity differentially in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A pioneer study on human 3-nitropropionic acid intoxication: Contributions from metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-Nitropropionic acid: a mitochondrial toxin to uncover physiopathological mechanisms underlying striatal degeneration in Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. ous-research.no [ous-research.no]

- 12. Toxicity and metabolism of the conjugates of 3-nitropropanol and 3-nitropropionic acid in forages poisonous to livestock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Absorption of 3-nitropropanol (miserotoxin aglycone) from the compound stomach of cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Quantitative determination of 3-nitropropionic acid and 3-nitropropanol in plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crucial Hub: 3-Nitropropanal as a Biosynthetic Intermediate

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

3-Nitropropanal, a reactive aldehyde, sits at a critical junction in the biosynthesis of the potent neurotoxin 3-nitropropionic acid (3-NPA). While the end product, 3-NPA, has been extensively studied for its role in human and animal toxicity and as a model for neurodegenerative diseases, the intricate enzymatic steps leading to its formation, particularly the role of 3-nitropropanal, are less understood. This guide provides an in-depth exploration of the current understanding and plausible pathways involving 3-nitropropanal as a key biosynthetic intermediate. We will delve into the enzymatic logic, potential molecular players, and the toxicological implications, offering a vital resource for researchers in natural product biosynthesis, toxicology, and drug development.

Introduction: The Significance of Aliphatic Nitro Compounds

Aliphatic nitro compounds, while relatively rare in primary metabolism, are significant players in the realm of secondary metabolites, exhibiting a wide array of biological activities.[1] Among these, 3-nitropropionic acid (3-NPA) stands out due to its potent toxicity.[2] Found in a variety of plants, particularly in the Fabaceae family, and numerous fungal species, 3-NPA is a suicide inactivator of the mitochondrial enzyme succinate dehydrogenase, a key component of the citric acid cycle and the electron transport chain.[3][4] This irreversible inhibition leads to cellular energy depletion and has been implicated in human and livestock poisoning.[5] Understanding the biosynthesis of 3-NPA is paramount for developing strategies to mitigate its toxicity and for harnessing the bioactivity of related nitro compounds for therapeutic purposes. Central to this biosynthetic puzzle is the elusive intermediate, 3-nitropropanal.

The Putative Biosynthetic Pathway of 3-Nitropropionic Acid: A Central Role for 3-Nitropropanal

While the complete biosynthetic pathway of 3-NPA in plants and fungi is not yet fully elucidated, a plausible route can be constructed based on known biochemical transformations and synthetic chemistry approaches.[6] This proposed pathway positions 3-nitropropanal as a key, albeit transient, intermediate.

Formation of 3-Nitropropanal: The Nitration Event

The introduction of the nitro group onto a three-carbon backbone is the defining step in this pathway. In synthetic organic chemistry, 3-nitropropanal can be formed from the nitration of acrolein.[6] In a biological context, the enzymatic equivalent of this reaction is likely to involve a specialized enzyme capable of nitrogen oxidation.

One proposed mechanism involves the action of a nitroalkane synthase or a related N-oxygenase .[7] These enzymes could potentially catalyze the oxidation of an amino group from a precursor like β-alanine. The biosynthesis of some nitroaromatic compounds is known to proceed through the direct oxidation of amino groups by specialized amine-oxygenases.[7]

Caption: Proposed biosynthetic pathway of 3-Nitropropionic Acid highlighting the central role of 3-Nitropropanal.

Oxidation to 3-Nitropropionic Acid: The Role of Aldehyde Dehydrogenase

Once formed, the highly reactive 3-nitropropanal is poised for oxidation to the more stable carboxylic acid, 3-NPA. This transformation is likely catalyzed by an aldehyde dehydrogenase (ALDH) .[8] The ALDH superfamily of enzymes is responsible for the oxidation of a wide variety of endogenous and exogenous aldehydes.[9] While a specific ALDH with a high affinity for 3-nitropropanal has not yet been isolated from a 3-NPA-producing organism, the existence of ALDHs with specificity for structurally similar molecules, such as 3-hydroxypropionaldehyde, strongly supports this hypothesis.[10][11]

The kinetic properties of such an enzyme would be critical in preventing the accumulation of the potentially toxic 3-nitropropanal and efficiently channeling the metabolic flux towards 3-NPA.

Enzymology: The Key Molecular Players

The identification and characterization of the enzymes responsible for the formation and conversion of 3-nitropropanal are crucial for a complete understanding of 3-NPA biosynthesis.

Putative Nitroalkane Synthase

-

Function: Catalyzes the introduction of the nitro group.

-

Potential Enzyme Classes: N-oxygenases, flavin-dependent monooxygenases.

-

Cofactors: Likely requires molecular oxygen and a reducing equivalent such as NADPH or NADH.[3]

-

Challenges in Identification: These enzymes can be membrane-bound and difficult to purify. Their substrates may also be transient and difficult to identify.

Aldehyde Dehydrogenase (ALDH)

-

Function: Catalyzes the NAD(P)+-dependent oxidation of 3-nitropropanal to 3-NPA.

-

Potential Enzyme Classes: Belongs to the large and diverse ALDH superfamily.

-

Cofactors: Typically utilizes NAD+ or NADP+ as an electron acceptor.[8]

-

Substrate Specificity: The key to identifying the relevant ALDH is to demonstrate its substrate preference for 3-nitropropanal over other cellular aldehydes.

Experimental Protocols: A Guide to Unraveling the Pathway

For researchers aiming to investigate the role of 3-nitropropanal as a biosynthetic intermediate, a multi-faceted experimental approach is required.

Detection and Quantification of 3-Nitropropanal

Due to its reactive nature, the direct detection of 3-nitropropanal in biological samples is challenging. Indirect methods are often employed.

Protocol: Derivatization followed by HPLC or GC-MS Analysis

-

Sample Preparation: Homogenize plant or fungal tissue in a suitable buffer at 4°C to minimize enzymatic activity.

-

Derivatization: React the cell extract with a derivatizing agent that specifically targets aldehydes, such as 2,4-dinitrophenylhydrazine (DNPH). This forms a stable hydrazone derivative.

-

Extraction: Extract the derivatized product using an organic solvent (e.g., ethyl acetate).

-

Analysis: Analyze the extracted derivative by High-Performance Liquid Chromatography (HPLC) with UV detection or by Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification.

Caption: Experimental workflow for the detection of 3-Nitropropanal.

Enzyme Isolation and Characterization

The purification of the enzymes involved in 3-nitropropanal metabolism is essential to confirm their role and to study their kinetic properties.

Protocol: General Strategy for Enzyme Purification

-

Crude Extract Preparation: Disrupt cells (e.g., by sonication or French press) and centrifuge to obtain a cell-free extract.

-

Ammonium Sulfate Precipitation: Fractionally precipitate proteins using increasing concentrations of ammonium sulfate.

-

Chromatography:

-

Ion-Exchange Chromatography: Separate proteins based on their net charge.

-

Size-Exclusion Chromatography: Separate proteins based on their molecular size.

-

Affinity Chromatography: Use a ligand specific for the enzyme of interest (e.g., a substrate analog) to achieve high purification.

-

-

Purity Assessment: Analyze the purity of the enzyme at each step using SDS-PAGE.

-

Activity Assay: Develop a specific assay to measure the enzymatic activity throughout the purification process. For an ALDH, this could involve monitoring the production of NADH at 340 nm.

Toxicological Implications and Drug Development Perspectives

The transient nature of 3-nitropropanal does not diminish its potential toxicological significance. As a reactive aldehyde, it could contribute to cellular damage through the formation of adducts with proteins and nucleic acids.

From a drug development perspective, the enzymes in the 3-NPA biosynthetic pathway represent potential targets.

| Enzyme Target | Therapeutic Strategy | Potential Application |

| Nitroalkane Synthase | Inhibition | Reduce the production of 3-NPA in crops, thereby enhancing food safety. |

| Aldehyde Dehydrogenase | Inhibition | Prevent the formation of the toxic end-product, 3-NPA. |

| Nitronate Monooxygenase | Activation/Bioremediation | Enhance the detoxification of 3-NPA in contaminated environments or as a potential therapeutic approach. |

Table 1: Potential therapeutic strategies targeting enzymes in the 3-NPA biosynthetic pathway.

The development of specific inhibitors for these enzymes could lead to novel fungicides or agents to protect livestock from 3-NPA poisoning. Furthermore, understanding the biosynthesis of this simple nitro compound could provide insights into the construction of more complex bioactive nitro-containing natural products.

Conclusion and Future Directions

3-Nitropropanal, though a fleeting intermediate, is a linchpin in the biosynthesis of the formidable toxin, 3-nitropropionic acid. While significant progress has been made in understanding the toxicology of 3-NPA, the enzymatic machinery that constructs it remains a fertile ground for discovery. Future research should focus on the definitive identification and characterization of the nitroalkane synthase and the specific aldehyde dehydrogenase involved in this pathway. The application of modern techniques in genomics, proteomics, and metabolomics will be instrumental in identifying the corresponding genes and enzymes in 3-NPA-producing organisms. A complete understanding of the role of 3-nitropropanal will not only shed light on a fascinating corner of secondary metabolism but also open new avenues for addressing the challenges posed by this potent natural toxin.

References

-

Francis, K., Smitherman, C., Nishino, S. F., & Spain, J. C. (2013). The biochemistry of the metabolic poison propionate 3-nitronate and its conjugate acid, 3-nitropropionate. IUBMB life, 65(9), 759–768. [Link]

-

Takács, O., Nagyné Nedves, A., Boldizsár, I., Höhn, M., Béni, S., & Gampe, N. (2022). Analysis of 3-nitropropionic acid in Fabaceae plants by HPLC-MS/MS. Phytochemical analysis : PCA, 33(8), 1205–1213. [Link]

-

Fu, M. L., Liu, Z. H., & Sun, B. B. (2023). Progress on 3-Nitropropionic Acid Derivatives. Molecules (Basel, Switzerland), 28(15), 5849. [Link]

-

Wikipedia. (2023). Succinate dehydrogenase. [Link]

-

Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and molecular biology reviews : MMBR, 74(2), 250–272. [Link]

-

Liu, P., Zhang, J., Li, Y., & Ye, B. (2015). 3-Hydroxypropionaldehyde-specific aldehyde dehydrogenase from Bacillus subtilis catalyzes 3-hydroxypropionic acid production in Klebsiella pneumoniae. Journal of industrial microbiology & biotechnology, 42(3), 365–373. [Link]

-

Wikipedia. (2023). 3-Nitropropionic acid. [Link]

-

PubChem. (n.d.). 3-Nitropropanal. [Link]

-

RSC Publishing. (2023). Role of fungal enzymes in the synthesis of pharmaceutically important scaffolds: a green approach. [Link]

-

ResearchGate. (2017). (PDF) Engineering an aldehyde dehydrogenase toward its substrates, 3-hydroxypropanal and NAD+, for enhancing the production of 3-hydroxypropionic acid. [Link]

-

ElectronicsAndBooks. (n.d.). Synthesis and Antimicrobial Activity of Aliphatic Nitro Compounds. [Link]

-

Francis, K., Smitherman, C., Coquia, S., Nishino, S. F., & Spain, J. C. (2013). Growth of Bacteria on 3-Nitropropionic Acid as a Sole Source of Carbon, Nitrogen, and Energy. Applied and environmental microbiology, 79(22), 7062–7069. [Link]

-

Zhang, M., Li, X., & Wang, M. (2023). Progress on 3-Nitropropionic Acid Derivatives. Molecules, 28(15), 5849. [Link]

-

MDPI. (2022). A Comprehensive Review of the Diversity of Fungal Secondary Metabolites and Their Emerging Applications in Healthcare and Environment. [Link]

-

NIH. (2021). A Comprehensive Insight into Fungal Enzymes: Structure, Classification, and Their Role in Mankind's Challenges. [Link]

-

Howden, A. J., & Preston, G. M. (2009). Nitrilase enzymes and their role in plant-microbe interactions. Molecular plant pathology, 10(3), 317–328. [Link]

-

Hyde, E. I., Rattray, L., & Moody, T. S. (2023). Structure and Dynamics of Three Escherichia coli NfsB Nitro-Reductase Mutants Selected for Enhanced Activity with the Cancer Prodrug CB1954. International journal of molecular sciences, 24(6), 5987. [Link]

-

Roy, S., & Sannigrahi, A. (2015). Different specificities of two aldehyde dehydrogenases from Saccharomyces cerevisiae var. boulardii. Bioscience reports, 35(6), e00276. [Link]

-

Tudzynski, B. (2014). Nitrogen regulation of fungal secondary metabolism in fungi. Frontiers in microbiology, 5, 656. [Link]

-

Organic Chemistry Portal. (n.d.). Nitro compound synthesis by nitrite substitution or nitration. [Link]

-

Hayes, M. A., Skelly, L. E., & Hynson, R. M. (2020). Insights into Aldehyde Dehydrogenase Enzymes: A Structural Perspective. Frontiers in molecular biosciences, 7, 611263. [Link]

-

Brouillet, E., & Beal, M. F. (2012). 3-Nitropropionic Acid as a Tool to Study the Mechanisms Involved in Huntington's Disease: Past, Present and Future. Journal of Huntington's disease, 1(1), 19–33. [Link]

-

Carradori, S., & Petzer, J. P. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules (Basel, Switzerland), 27(11), 3639. [Link]

-

RSC Publishing. (2023). Role of fungal enzymes in the synthesis of pharmaceutically important scaffolds: a green approach. [Link]

-

ResearchGate. (2017). Synthetic procedures for the synthesis of 3-nitropropanoic acid. [Link]

-

Kim, Y., & Lee, S. Y. (2017). Engineering an aldehyde dehydrogenase toward its substrates, 3-hydroxypropanal and NAD+, for enhancing the production of 3-hydroxypropionic acid. Scientific reports, 7(1), 17141. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-Nitropropionic acid - Wikipedia [en.wikipedia.org]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 3-Nitropropionic Acid as a Tool to Study the Mechanisms Involved in Huntington’s Disease: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Different specificities of two aldehyde dehydrogenases from Saccharomyces cerevisiae var. boulardii - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Insights into Aldehyde Dehydrogenase Enzymes: A Structural Perspective [frontiersin.org]

- 10. 3-Hydroxypropionaldehyde-specific aldehyde dehydrogenase from Bacillus subtilis catalyzes 3-hydroxypropionic acid production in Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Engineering an aldehyde dehydrogenase toward its substrates, 3-hydroxypropanal and NAD+, for enhancing the production of 3-hydroxypropionic acid - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 3-nitro-propionaldehyde

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Nitropropionaldehyde

Abstract

3-Nitropropionaldehyde, also known as 3-nitropropanal, is a bifunctional organic compound featuring both an aldehyde and a nitro group. This unique combination of reactive sites makes it a molecule of significant interest for synthetic chemists, though it is not as extensively characterized in the literature as its aromatic counterpart, 3-nitrobenzaldehyde. This guide provides a comprehensive overview of the known and predicted physical and chemical properties of 3-nitropropionaldehyde. We will delve into its molecular structure, spectroscopic signature, chemical reactivity, plausible synthetic routes, and its potential, albeit cautious, applications in research and development. Special emphasis is placed on its inferred toxicological profile, which is critical for safe handling and application. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals who may consider using this versatile but potentially hazardous chemical building block.

Molecular Identity and Structure

3-Nitropropionaldehyde is an aliphatic nitroaldehyde. Its fundamental identifiers and structural details are crucial for its unambiguous identification in a laboratory or research setting. The core data for this compound is consolidated from computational chemistry databases.[1]

| Parameter | Value | Source |

| IUPAC Name | 3-nitropropanal | [1] |

| Synonyms | 3-nitro-propionaldehyde, Propanal, 3-nitro- | [1] |

| CAS Number | 58657-26-4 | [1] |

| Molecular Formula | C₃H₅NO₃ | [1] |

| Molecular Weight | 103.08 g/mol | [1] |

| Canonical SMILES | C(C[O-])C=O | [1] |

| InChI | InChI=1S/C3H5NO3/c5-3-1-2-4(6)7/h3H,1-2H2 | [1] |

| InChIKey | ZDNMMFBOBJVNPU-UHFFFAOYSA-N | [1] |

Structure:

Caption: 2D structure of 3-nitropropionaldehyde.

Physical Properties

Experimental data on the physical properties of 3-nitropropionaldehyde are scarce in peer-reviewed literature. The data presented below are computationally predicted and provide an estimate of the compound's characteristics. Based on its low molecular weight and functional groups, it is expected to be a liquid or a low-melting-point solid at standard temperature and pressure.

| Property | Predicted Value | Source |

| XLogP3 | -0.5 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Polar Surface Area | 62.9 Ų | [1] |

The negative XLogP3 value suggests that the compound is likely hydrophilic and possesses some solubility in water and polar organic solvents.[1]

Spectroscopic Characterization (Predictive Analysis)

¹H NMR Spectroscopy (Proton NMR)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling |

|---|---|---|---|

| -CH O | 9.5 - 10.0 | Triplet (t) | Coupling to adjacent CH₂ |

| O₂N-CH ₂- | 4.5 - 4.8 | Triplet (t) | Coupling to adjacent CH₂ |

| -CH₂-CH ₂-CHO | 2.8 - 3.2 | Triplet of Triplets (tt) | Coupling to both adjacent CH₂ and CHO |

¹³C NMR Spectroscopy (Carbon NMR)

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C HO | 195 - 205 |

| O₂N-C H₂- | 70 - 80 |

| -C H₂-CH₂-CHO | 40 - 50 |

IR Spectroscopy (Infrared)

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H stretch (aldehyde) | 2820 - 2850 and 2720 - 2750 | Medium |

| C=O stretch (aldehyde) | 1720 - 1740 | Strong |

| N-O asymmetric stretch (nitro) | 1540 - 1560 | Strong |

| N-O symmetric stretch (nitro) | 1370 - 1390 | Strong |

Mass Spectrometry (MS)

| Parameter | Predicted Value |

|---|---|

| Molecular Ion (M⁺) | m/z = 103 |

| Key Fragmentation Peaks | m/z = 74 ([M-CHO]⁺), m/z = 57 ([M-NO₂]⁺) |

Chemical Properties and Reactivity

The chemistry of 3-nitropropionaldehyde is dominated by its two functional groups: the electrophilic aldehyde and the electron-withdrawing nitro group, which also acidifies the protons on the adjacent carbon.

-

Stability : Aliphatic aldehydes are prone to polymerization, especially under acidic or basic conditions.[6] The presence of the nitro group can further influence its stability. For long-term storage, it is advisable to keep the compound in a cool, dark place under an inert atmosphere.

-

Reactivity of the Aldehyde Group : The aldehyde functionality is a site for nucleophilic attack. It can undergo:

-

Oxidation : Can be readily oxidized to 3-nitropropanoic acid using mild oxidizing agents.

-

Reduction : Can be reduced to 3-nitropropan-1-ol using reducing agents like sodium borohydride (NaBH₄).

-

Reductive Amination : Reaction with an amine in the presence of a reducing agent to form a secondary or tertiary amine.

-

Wittig Reaction : Reacts with phosphorus ylides to form alkenes.

-

-

Reactivity related to the Nitro Group :

-

Reduction : The nitro group can be reduced to an amino group (-NH₂) to form 3-aminopropionaldehyde, a useful bifunctional building block. Catalytic hydrogenation is a common method.

-

Henry Reaction (Nitroaldol Reaction) : The protons on the carbon alpha to the nitro group (C2) are acidic and can be removed by a base. The resulting nitronate anion can act as a nucleophile, for example, in reactions with other aldehydes.

-

Caption: Key chemical transformations of 3-nitropropionaldehyde.

Synthesis and Purification

A specific, high-yield synthesis protocol for 3-nitropropionaldehyde is not widely published. However, a logical and effective method would be the selective oxidation of the corresponding primary alcohol, 3-nitropropan-1-ol.

Experimental Protocol: Plausible Synthesis via Oxidation

This protocol is based on standard organic chemistry procedures for alcohol oxidation.[7] The choice of a mild oxidizing agent is critical to prevent over-oxidation to the carboxylic acid.

Objective: To synthesize 3-nitropropionaldehyde from 3-nitropropan-1-ol.

Reagents:

-

3-nitropropan-1-ol

-

Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM, anhydrous)

-

Silica gel

Procedure:

-

Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a nitrogen inlet.

-

Dissolution: Dissolve 3-nitropropan-1-ol (1.0 eq) in anhydrous DCM.

-

Addition of Oxidant: Add PCC (approx. 1.5 eq) or DMP (approx. 1.2 eq) to the solution in portions at room temperature. The choice of PCC is common for preventing over-oxidation of primary alcohols.

-

Reaction: Stir the mixture vigorously under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the starting material is consumed, filter the reaction mixture through a pad of silica gel to remove the chromium salts (if using PCC) or periodinane byproducts. Wash the pad with additional DCM.

-

Purification: Combine the organic filtrates and concentrate under reduced pressure. The resulting crude aldehyde should be purified promptly, for instance, by flash column chromatography on silica gel, to prevent degradation or polymerization.

Caption: Proposed metabolic pathway leading to the toxicity of 3-nitropropionaldehyde.

Handling and Safety Precautions

Given the inferred high toxicity, strict safety measures are mandatory when handling this compound.

-

Engineering Controls : Always handle in a certified chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.

-

Disposal : Dispose of waste according to local, state, and federal regulations for hazardous chemical waste.

Conclusion

3-Nitropropionaldehyde is a molecule with significant synthetic potential due to its dual aldehyde and nitro functionalities. This guide has provided a detailed, albeit partly predictive, overview of its chemical and physical properties. While it can serve as a valuable building block for complex molecular architectures, the strong evidence suggesting a metabolic pathway to the potent mitochondrial toxin 3-nitropropanoic acid necessitates extreme caution in its handling, storage, and use. Further experimental validation of its properties and a thorough toxicological assessment are required to fully and safely exploit its chemical utility.

References

-